molecular formula C17H17ClINO B13045150 N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide

N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B13045150
M. Wt: 413.7 g/mol
InChI Key: QLWCIDDCIFUXSY-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a tert-butyl group, a chloro group, and an iodo group attached to a biphenyl structure with a carboxamide functional group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:

    Halogenation: Introduction of chloro and iodo groups onto the biphenyl core using halogenating agents such as N-chlorosuccinimide (NCS) and iodine with oxidizing agents.

    Amidation: Formation of the carboxamide group through the reaction of the halogenated biphenyl with tert-butylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure scalability and compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The biphenyl core can engage in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce extended biphenyl systems with various functional groups.

Scientific Research Applications

N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with two tert-butyl groups, used in similar applications but lacking the chloro and iodo substituents.

    Biphenyl: The parent compound, which serves as a fundamental building block in organic synthesis.

Uniqueness

N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide is unique due to the combination of its substituents, which impart distinct chemical reactivity and biological activity. The presence of both chloro and iodo groups allows for versatile chemical modifications, while the carboxamide group enhances its potential interactions with biological targets.

Properties

Molecular Formula

C17H17ClINO

Molecular Weight

413.7 g/mol

IUPAC Name

N-tert-butyl-3-(4-chlorophenyl)-5-iodobenzamide

InChI

InChI=1S/C17H17ClINO/c1-17(2,3)20-16(21)13-8-12(9-15(19)10-13)11-4-6-14(18)7-5-11/h4-10H,1-3H3,(H,20,21)

InChI Key

QLWCIDDCIFUXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)I

Origin of Product

United States

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